molecular formula C13H9N3O B1290852 N-(2-Cyanophenyl)picolinamide CAS No. 304650-02-0

N-(2-Cyanophenyl)picolinamide

Cat. No. B1290852
Key on ui cas rn: 304650-02-0
M. Wt: 223.23 g/mol
InChI Key: CMOBXBANKIGTSJ-UHFFFAOYSA-N
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Patent
US09095590B2

Procedure details

Uracil (33.3 g, 297 mmol, 1.2 equiv.), K3PO4 (106 g, 500 mmol, 2.1 equiv.), CuI (4.6 g, 24.2 mmol, 0.1 equiv.), and N-(2-cyanophenyl)picolinamide (6.4 g, 28.7 mmol, 0.12 equiv.) were charged to a flask and inerted with argon. The 1-tert-butyl-3,5-diiodo-2-methoxybenzene was solvent switched into MeCN, dissolved in 1 L DMSO and sparged with argon and added to the solids. The reaction was heated to 60° C. for 16 h. After cooling, the reaction was diluted with 2 L EtOAc and washed with 2.6 L water (back extracted with 3×1 L EtOAc). The combined organic layers were washed with 2×1 L of 0.25M (CuOAc)2 then 2×830 mL 15% NH4Cl then 800 mL brine. The organic layer was then concentrated and chased with 1 L heptane, then triturated with refluxing 85:15 (v/v) heptane:iPrOAc for 4 h. After cooling, the product was collected by filtration and washed with an additional 330 mL of 85:15 v/v heptanes:EtOAc to yield after drying 66.9 g (70% yield) of the product as a white solid.
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(C1C=CC=CC=1NC(=O)C1C=CC=CN=1)#N.[C:34]([C:38]1[CH:43]=[C:42](I)[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:36])[CH3:35]>CS(C)=O.[Cu]I.CC#N>[C:34]([C:38]1[CH:43]=[C:42]([N:1]2[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]2=[O:3])[CH:41]=[C:40]([I:45])[C:39]=1[O:46][CH3:47])([CH3:37])([CH3:35])[CH3:36] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
K3PO4
Quantity
106 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
6.4 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)NC(C1=NC=CC=C1)=O
Name
CuI
Quantity
4.6 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)I)I)OC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with argon
ADDITION
Type
ADDITION
Details
added to the solids
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was diluted with 2 L EtOAc
WASH
Type
WASH
Details
washed with 2.6 L water (
EXTRACTION
Type
EXTRACTION
Details
back extracted with 3×1 L EtOAc)
WASH
Type
WASH
Details
The combined organic layers were washed with 2×1 L of 0.25M (CuOAc)2
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated
CUSTOM
Type
CUSTOM
Details
triturated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing 85:15 (v/v) heptane
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with an additional 330 mL of 85:15 v/v heptanes
CUSTOM
Type
CUSTOM
Details
EtOAc to yield

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1OC)I)N1C(NC(C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66.9 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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